High-Affinity 5-HT1A/1B Binding Differentiates Cyanopindolol from β1/β2-Selective Antagonists
Cyanopindolol demonstrates high-affinity binding to 5-HT1A and 5-HT1B serotonin receptors (Ki = 2.1 nM and 3 nM, respectively) . In contrast, the selective β1-antagonist betaxolol and the selective β2-antagonist ICI 118,551 exhibit negligible affinity for 5-HT receptors [1]. This differential affinity profile is critical for studies requiring concurrent β-adrenoceptor and 5-HT receptor modulation.
| Evidence Dimension | Binding affinity (Ki) for 5-HT1A and 5-HT1B receptors |
|---|---|
| Target Compound Data | Ki = 2.1 nM (5-HT1A), Ki = 3 nM (5-HT1B) |
| Comparator Or Baseline | Betaxolol (β1-selective) and ICI 118,551 (β2-selective): Negligible affinity for 5-HT receptors |
| Quantified Difference | >1000-fold higher affinity for cyanopindolol |
| Conditions | Radioligand binding assays using rat brain cortical membranes |
Why This Matters
Procurement of cyanopindolol over selective β-blockers is essential for research protocols targeting dual β-adrenoceptor and serotonergic pathways.
- [1] Przegaliński, E., et al. (1994). The role of 5-hydroxytryptamine1A (5-HT1A) receptors in the anticonflict activity of beta-adrenoceptor antagonists. Pharmacol Biochem Behav, 47(4), 873–878. Selective β1- and β2-antagonists betaxolol and ICI 118,551 have negligible affinity for 5-HT receptors. View Source
